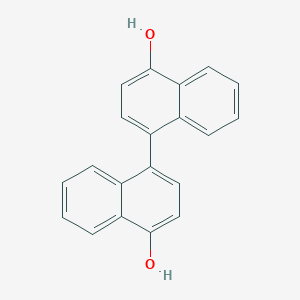
4-(4-Hydroxynaphthalen-1-yl)naphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxynaphthalen-1-yl)naphthalen-1-ol, commonly known as HNN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HNN is a derivative of naphthalene and has a hydroxyl group attached to it. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
作用机制
The exact mechanism of action of HNN is not fully understood. However, it is believed that HNN may act as an antioxidant and may have anti-inflammatory properties. HNN has been found to scavenge free radicals and may protect cells from oxidative stress.
生化和生理效应
HNN has been found to have various biochemical and physiological effects. HNN has been found to have anti-inflammatory properties and may reduce inflammation in the body. HNN has also been found to have antioxidant properties and may protect cells from oxidative stress. Additionally, HNN has been found to have potential applications in the field of cancer research, as it has been found to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the major advantages of using HNN in lab experiments is that it is a synthetic compound that can be easily synthesized using various methods. Additionally, HNN has been extensively studied for its potential applications in various fields of scientific research, which makes it a useful compound for researchers. However, one of the limitations of using HNN in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental settings.
未来方向
There are several future directions for the study of HNN. One potential direction is the further study of its mechanism of action, which may provide insights into its potential applications in various fields of scientific research. Additionally, HNN may have potential applications in the field of cancer research, and further studies may be conducted to explore its potential as a cancer treatment. Finally, HNN may also have potential applications in the field of material science, and further studies may be conducted to explore its potential as a building block for the development of novel materials.
合成方法
HNN can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Heck reaction. The most commonly used method for synthesizing HNN is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-1-naphthol and 4-bromo-2-naphthol with phenylboronic acid in the presence of a palladium catalyst.
科学研究应用
HNN has been extensively studied for its potential applications in various fields of scientific research, including organic synthesis, material science, and medicinal chemistry. HNN has been used in the synthesis of various organic compounds and has been found to be a useful building block for the development of novel materials. HNN has also been studied for its potential applications in medicinal chemistry, including its use as a potential drug candidate for the treatment of various diseases.
属性
CAS 编号 |
1446-34-0 |
|---|---|
产品名称 |
4-(4-Hydroxynaphthalen-1-yl)naphthalen-1-ol |
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
4-(4-hydroxynaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C20H14O2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12,21-22H |
InChI 键 |
VSFRAZDVMIDFOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



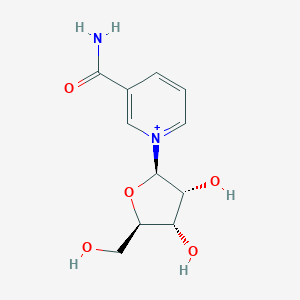
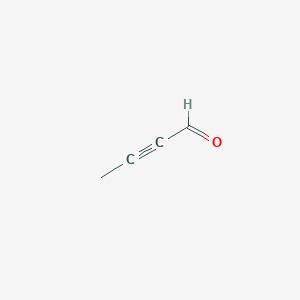
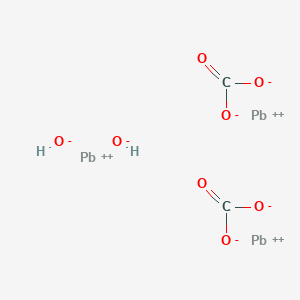
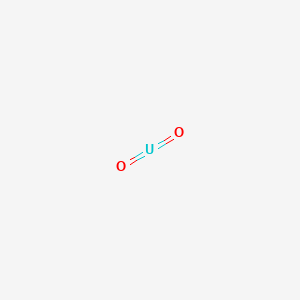
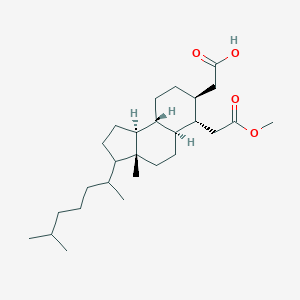
![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
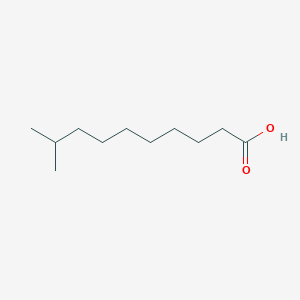
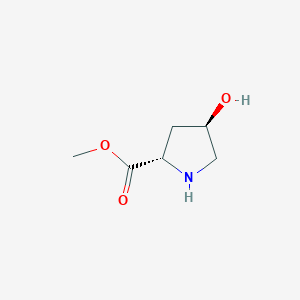
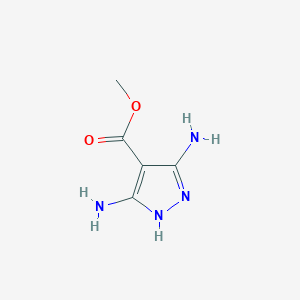
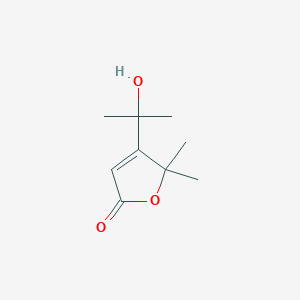

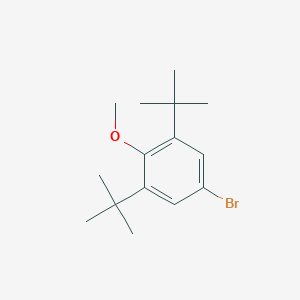
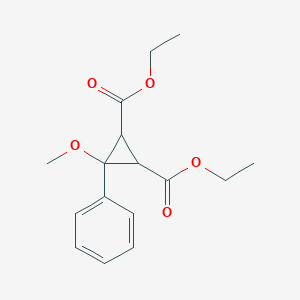
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)